2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol
Description
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol is a tertiary amine derivative featuring a benzyl-substituted pyrrolidine core linked to an ethanolamine backbone via an isopropylamino group. Its molecular formula is C₁₇H₂₆N₂O₂ (molecular weight: 290.41 g/mol) .
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(2)19(10-11-20)14-17-8-9-18(13-17)12-16-6-4-3-5-7-16/h3-7,15,17,20H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKRMJPLPIUQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Chemical Reactions Analysis
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules that can interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Structural Differences and Implications
Ring System Variations: The target compound uses a pyrrolidine (5-membered ring), whereas Analog 1 substitutes a piperidine (6-membered ring). Analog 4 features a positional isomer (pyrrolidin-2-ylmethyl vs. 3-ylmethyl), which alters spatial orientation and hydrogen-bonding capacity .
Chloro-acetamide (Analog 3) adds electrophilic reactivity, enabling covalent interactions with nucleophilic residues in enzymes or receptors .
Ethanolamine Backbone Modifications: Replacement of the ethanol group with a methoxy group (Analog 2) reduces polarity, likely decreasing aqueous solubility but improving metabolic stability .
Biological Activity
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol, a compound featuring a pyrrolidine ring, a benzyl group, and an ethanolamine moiety, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of this compound is with a CAS number of 1353946-58-3. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzyl Group : Benzyl halides are used to introduce the benzyl group via nucleophilic substitution.
- Attachment of the Ethanolamine Moiety : The intermediate compound reacts with ethanolamine to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate neurotransmitter synthesis by inhibiting or activating specific enzymes involved in cellular signaling pathways. This modulation can potentially influence neurological functions and other physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Neuroprotective Effects
Studies suggest that compounds similar to this one may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter systems could help in managing conditions like Alzheimer's or Parkinson's disease.
Research Findings
Recent studies have focused on the pharmacological potential of related compounds. Below is a summary table highlighting key findings from various studies:
Case Studies
Several case studies have investigated the effects of similar compounds on biological systems:
- Case Study on Neuroprotection : A study involving a pyrrolidine derivative showed significant neuroprotective effects in animal models of Alzheimer's disease, indicating that modulation of acetylcholine levels could improve cognitive function.
- Antimicrobial Efficacy : Another study tested various pyrrole derivatives against bacterial strains, revealing that certain modifications enhanced their antibacterial properties significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
